tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a cyclobutyl ring. The presence of the boron-containing dioxaborolane moiety makes it particularly valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to modify the carbamate group.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve specific solvents like tetrahydrofuran (THF) and controlled temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the dioxaborolane group yields boronic acids, while substitution reactions can lead to the formation of various aryl or alkyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its boron-containing group makes it valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug development. The carbamate group can be modified to create prodrugs, which are inactive compounds that can be metabolized into active drugs in the body. Additionally, the boron-containing group can be used in boron neutron capture therapy (BNCT) for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the dioxaborolane group can interact with enzymes and proteins through boron-oxygen interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
Uniqueness
The uniqueness of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate lies in its combination of a cyclobutyl ring with a boron-containing dioxaborolane group and a carbamate group. This unique structure provides a versatile platform for various chemical reactions and applications in different fields .
Properties
Molecular Formula |
C15H28BNO4 |
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Molecular Weight |
297.20 g/mol |
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-11-8-10(9-11)16-20-14(4,5)15(6,7)21-16/h10-11H,8-9H2,1-7H3,(H,17,18) |
InChI Key |
WIGXWIIDOSQNBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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